![molecular formula C8H15NO B14884465 5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
5-Methyl-2-oxa-6-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-oxa-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes both an oxetane and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxa-6-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxa-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Oxone® and formic acid are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxides, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
5-Methyl-2-oxa-6-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-oxa-6-azaspiro[3.5]nonane exerts its effects is primarily through its interaction with molecular targets such as enzymes. For instance, its binding to the active site of NQO1 involves hydrogen bonding and hydrophobic interactions, which facilitate the reduction of substrates . The spirocyclic structure provides metabolic robustness, enhancing its stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane: Similar in structure but lacks the methyl group at the 5-position.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a different ring size.
2-Oxa-5-azaspiro[3.5]nonane: Differing in the position of the nitrogen atom within the ring system.
Uniqueness
5-Methyl-2-oxa-6-azaspiro[35]nonane is unique due to the presence of the methyl group, which can influence its chemical reactivity and binding properties
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-2-oxa-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-8(5-10-6-8)3-2-4-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
VRBXIEKGFURPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCN1)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
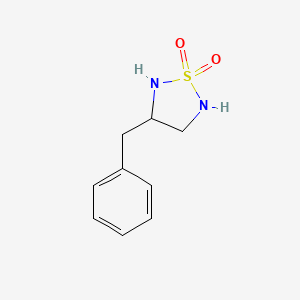
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
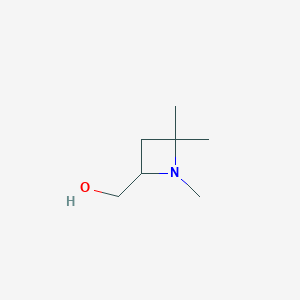

![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)

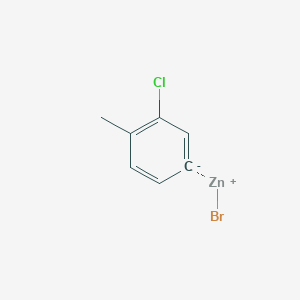
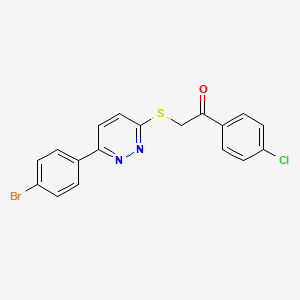

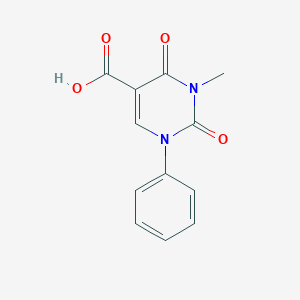
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)
